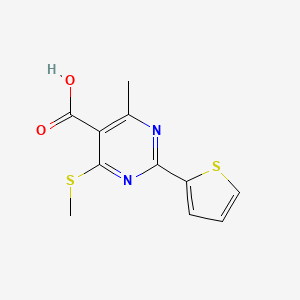

4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid

Description

4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a carboxylic acid group at position 5, a methyl group at position 4, a methylsulfanyl (SCH₃) group at position 6, and a thiophen-2-yl substituent at position 2. This compound’s structure combines aromatic heterocycles (thiophene) with sulfur-containing and polar functional groups, making it a candidate for diverse applications, including medicinal chemistry and materials science .

Such structural features are critical in drug design, where balanced hydrophilicity and target binding are essential.

Properties

IUPAC Name |

4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S2/c1-6-8(11(14)15)10(16-2)13-9(12-6)7-4-3-5-17-7/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCAWGPFJRTRPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as thiourea and β-diketones.

Introduction of the Thiophene Ring: This step might involve a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the pyrimidine core.

Functional Group Modifications:

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the pyrimidine and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carboxylic acid group would yield alcohols or aldehydes.

Scientific Research Applications

4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring with methyl, methylsulfanyl, and thiophene substituents. It is considered a scaffold for drug development in medicinal chemistry because of its structural characteristics and potential biological activities.

Synthesis

The synthesis of this compound usually involves multi-step synthetic routes, with the methods varying depending on the desired yield and purity. Industrial applications focus on optimizing conditions for scalability.

Potential Applications

this compound and compounds containing pyrimidine and thiophene have been studied for various biological activities. Research indicates this compound may have applications in:

- Medicinal Chemistry The compound can be used as a scaffold for drug development due to its unique structural features.

- Biological Studies It is used in studies to understand its mechanism of action by studying its interactions with biological targets.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methylpyrimidine | Lacks thiophene; only contains pyrimidine | Simpler structure; less biological activity |

| 6-(Methylsulfanyl)pyrimidine | Contains methylsulfanyl but not thiophene | Similar reactivity but different biological profile |

| 2-Thiophenecarboxylic acid | Contains thiophene but no pyrimidine | Different chemical behavior due to lack of pyrimidine |

The uniqueness of this compound lies in its combination of functional groups, which potentially enhances its reactivity and biological activity compared to other derivatives.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or nucleic acid-binding proteins, and the pathways involved might be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key analogs differ in substituents at positions 2, 4, and 6, altering physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations :

- Thiophene vs.

- Fluorophenyl Substituent : The 4-fluorophenyl group introduces electronegativity, enhancing binding affinity in hydrophobic pockets (e.g., enzyme active sites) .

- Chain Length: Propanoic acid (vs. carboxylic acid) increases flexibility and may improve membrane permeability but reduces acidity .

Physicochemical Properties

- Solubility : Carboxylic acid groups enhance aqueous solubility, whereas methylsulfanyl and aryl groups increase logP (lipophilicity).

- Melting Points: Pyrimidine carboxylic acids typically melt above 150°C. For example, a related compound in has a melting point of 196°C in ethanol .

- Stability : Methylsulfanyl groups may oxidize to sulfoxides/sulfones under acidic conditions, as seen in ’s sulfonyl derivatives .

Biological Activity

4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid (CAS No. 926249-08-3) is a synthetic organic compound belonging to the pyrimidine family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, summarizing key findings from recent research and providing data tables and case studies to illustrate its significance.

The compound's molecular formula is with a molecular weight of approximately 266.34 g/mol. Its structure features a pyrimidine ring substituted with a methylsulfanyl group and a thiophene moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 926249-08-3 |

| Molecular Formula | C11H10N2O2S2 |

| Molecular Weight | 266.34 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in the development of new antibiotics.

Case Study: Antimicrobial Testing

A study conducted by researchers at the Groningen Research Institute of Pharmacy tested the compound against several pathogens using disk diffusion methods. The results demonstrated inhibition zones ranging from 15 to 25 mm, indicating strong antimicrobial efficacy compared to standard antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Research Findings:

In a study published in Journal of Medicinal Chemistry, the compound was found to inhibit cell proliferation with an IC50 value of approximately 20 µM in MCF-7 cells. This suggests that it may act as a potential chemotherapeutic agent .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies indicate that it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

Mechanism of Action:

The interaction of the compound with DHFR was characterized using molecular docking studies, which suggested strong binding affinity due to hydrogen bonding and hydrophobic interactions with key residues in the active site .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid with high purity?

The synthesis typically involves multi-step reactions, including cyclocondensation, sulfanylation, and carboxylation. Key steps include:

- Cyclocondensation : Reacting thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/ethanol) to form the pyrimidine core .

- Sulfanylation : Introducing the methylsulfanyl group via nucleophilic substitution using methyl disulfide or sodium methanethiolate in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Carboxylation : Oxidizing a methyl or ethyl ester intermediate to the carboxylic acid using KMnO₄ or RuO₄ under controlled pH (pH 8–9) to prevent over-oxidation .

Critical parameters : Solvent choice (e.g., DMSO for solubility), temperature control (60–80°C for sulfanylation), and catalyst selection (e.g., trisodium citrate for stabilization) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., thiophen-2-yl at C2) and methylsulfanyl group integration .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (expected [M+H]⁺: 323.08) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column with UV detection at 254 nm; retention time compared to standards .

- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable .

Q. How does the methylsulfanyl group influence the compound’s reactivity in subsequent derivatization?

The methylsulfanyl group acts as a leaving group, enabling nucleophilic substitution reactions (e.g., with amines or alkoxides) to introduce functional groups at C5. For example:

- Oxidation : Forms a sulfone using H₂O₂/acetic acid, enhancing electrophilicity for cross-coupling reactions .

- Displacement : Reacts with Grignard reagents or thiols in DMF at 100°C to generate analogs with altered electronic properties .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

Discrepancies may arise from tautomerism, residual solvents, or byproducts. Strategies include:

- Variable Temperature NMR : To identify dynamic tautomeric equilibria (e.g., thione-thiol tautomerism in the pyrimidine ring) .

- 2D NMR (COSY, HSQC) : To assign ambiguous proton-carbon correlations, especially near the thiophene ring .

- Mass Spectrometry Imaging (MSI) : To detect trace impurities (<1%) not visible in NMR .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

- Molecular Docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) using the thiophene ring as a hydrophobic anchor .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for covalent bonding .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR) for kinase inhibition?

Modify key substituents while monitoring activity changes:

Q. What strategies mitigate decomposition during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the carboxylic acid group .

- Additives : Include 1% trehalose to stabilize the crystalline structure .

- Light Avoidance : Use amber vials to prevent photodegradation of the thiophene moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.